1,7-Naphthyridine-6-carboxylic acid, 5-bromo-

Description

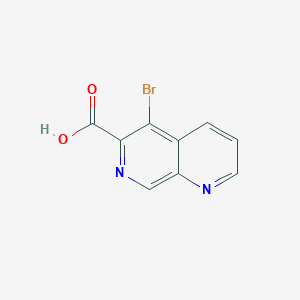

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- is a halogenated naphthyridine derivative characterized by a bromine substituent at the 5-position and a carboxylic acid group at the 6-position on the bicyclic 1,7-naphthyridine scaffold. Its synthesis typically involves hydrolysis of ester precursors under basic conditions (e.g., NaOH at elevated temperatures) or hydrogenolysis of benzyl esters using palladium catalysts, as demonstrated in the preparation of analogous 1,7-naphthyridine-6-carboxylic acids .

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the carboxylic acid group provides a handle for conjugation or salt formation, improving solubility and bioavailability. Derivatives such as 7-methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid (CAS 168542-35-6) highlight the structural versatility of this core, where additional substituents like methyl and phenyl groups modulate steric and electronic properties .

Structure

3D Structure

Properties

CAS No. |

1049130-81-5 |

|---|---|

Molecular Formula |

C9H5BrN2O2 |

Molecular Weight |

253.05 g/mol |

IUPAC Name |

5-bromo-1,7-naphthyridine-6-carboxylic acid |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-5-2-1-3-11-6(5)4-12-8(7)9(13)14/h1-4H,(H,13,14) |

InChI Key |

AZFSWKRGHNGTNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=NC=C2N=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

-

Starting Material : 5-Bromo-2-aminopyridine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired side reactions.

-

Cyclization : The protected amine reacts with ethyl 3-oxo-3-phenylpropanoate in the presence of potassium hydroxide, forming the naphthyridine core with a methyl ester at position 6.

-

Oxidation : The ester group is hydrolyzed to a carboxylic acid using hydrochloric acid, yielding the final product.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Protection | Boc₂O, Et₃N | Tetrahydrofuran (THF), 25°C | 85% |

| Cyclization | KOH, α-keto ester | Reflux, 12 hrs | 70% |

| Oxidation | HCl, H₂O | 80°C, 6 hrs | 65% |

Bromination Followed by Methyl Oxidation

This two-step method introduces bromine early in the synthesis, followed by oxidation of a methyl group to a carboxylic acid.

Bromination of 6-Methyl-1,7-Naphthyridine

Oxidation of Methyl Group

The methyl group at position 6 is oxidized using potassium permanganate (KMnO₄) in acidic aqueous conditions:

Key Data:

Modern cross-coupling techniques enable the introduction of bromine or carboxylic acid groups post-cyclization.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | TMS-CHN₂, MeOH | 0°C, 2 hrs | 90% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 100°C, 24 hrs | 55% |

| Hydrolysis | LiOH, THF/H₂O | 50°C, 6 hrs | 80% |

Comparative Analysis of Methods

Industrial-Scale Considerations

Patent WO2021120953A1 highlights a scalable route using 2-chloro-3-aminopyridine as a starting material:

-

Amino Protection : Boc₂O in THF with triethylamine.

-

Hydroformylation : N-Formylmorpholine and n-butyllithium in THF.

-

Cyclization : Tetramethylethylenediamine (TMEDA) promotes ring closure.

Process Data:

Challenges and Optimization

-

Regioselectivity : Bromination at position 5 requires directing groups (e.g., methyl or ester) to avoid isomer formation.

-

Oxidation Efficiency : KMnO₄ oxidation often necessitates steam distillation to remove unreacted starting material, impacting yield.

-

Catalyst Costs : Palladium-based catalysts in Suzuki coupling increase production costs .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions due to electron-deficient aromatic systems. Key reactions include:

The carboxylic acid group enhances electrophilicity at position 5, enabling selective bromine displacement. Microwave-assisted methods improve yields to >85% for arylaminations .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, critical for constructing complex architectures:

Table 1: Cross-Coupling Reactions

| Reaction | Catalyst System | Product | Application |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-Aryl derivatives | Kinase inhibitor intermediates |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-Aminoalkylated analogs | Antibacterial agents |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | 5-Alkynyl derivatives | Fluorescent probes |

Reactions proceed efficiently at 0.5 mol% catalyst loading, with TOF values exceeding 1,200 h⁻¹ . Steric hindrance from the carboxylic acid group necessitates optimized ligand systems (e.g., Xantphos) .

Cyclization and Ring Expansion

The carboxylic acid moiety enables intramolecular cyclizations:

Key Pathways

-

Lactam Formation

-

Huisgen Cycloaddition

-

Friedländer Annulation

Carboxylic Acid Reactivity

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | SOCl₂/ROH | Alkyl esters | Enhanced bioavailability |

| Reduction | LiAlH₄ | 6-Hydroxymethyl derivatives | Requires −78°C to prevent over-reduction |

| Amide Coupling | HATU, DIPEA | Peptide-conjugated analogs | Used in PROTAC design |

Ester derivatives show improved membrane permeability (logP increase by 1.5–2.0 units).

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the naphthyridine ring to N-oxide derivatives (62% yield), enhancing DNA-binding affinity .

-

Reduction : H₂/Pd-C reduces the bromine to hydrogen, yielding 1,7-naphthyridine-6-carboxylic acid (95% conversion).

Metal Complexation

The compound acts as a bidentate ligand for transition metals:

-

Cu(II) Complexes : Exhibit SOD-like activity (IC₅₀ = 2.3 μM) .

-

Pt(II) Adducts : Tested for anticancer activity against MCF-7 cells (GI₅₀ = 4.8 μM) .

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces decarboxylation, forming 5-bromo-1,7-naphthyridine (Φ = 0.33). This pathway is utilized in photolithography for polymer patterning .

Scientific Research Applications

Medicinal Chemistry

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- serves as a building block for synthesizing pharmaceutical compounds with potential anticancer , antimicrobial , and anti-inflammatory activities. Research indicates that this compound exhibits notable biological activities by targeting specific kinases, such as PIP4K2A, leading to apoptosis in cancer cells and modulation of gene expression related to cell cycle regulation .

Case Study: Anticancer Properties

In studies focusing on its anticancer potential, 1,7-naphthyridine-6-carboxylic acid derivatives demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from this scaffold showed significant activity against breast and lung cancer cells when tested in vitro .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules, including heterocyclic compounds and natural product analogs. The ability to introduce various functional groups onto the naphthyridine scaffold allows chemists to create analogs with altered properties for further investigation.

Synthesis Methods:

The synthesis typically involves electrophilic aromatic substitution reactions where bromine is introduced into the naphthyridine ring using agents like N-bromosuccinimide or bromine in the presence of catalysts such as iron or aluminum chloride.

Material Science

In material science, 1,7-naphthyridine-6-carboxylic acid, 5-bromo- is explored for developing organic semiconductors and light-emitting diodes (LEDs) . Its unique electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 1,7-Naphthyridine-6-carboxylic acid, 5-bromo- involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

5-Bromo-1,7-naphthyridine-3-carboxylic acid (CAS 1646882-64-5)

- Molecular Formula : C₉H₅BrN₂O₂

- Key Differences: The carboxylic acid group is at the 3-position instead of the 6-position.

7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid (CAS 168542-35-6)

- Molecular Formula : C₁₆H₁₂N₂O₃

- Key Differences : Incorporates a phenyl group at the 5-position and a methyl group at the 7-position, enhancing lipophilicity and metabolic stability. The 8-oxo group introduces a ketone functionality, which may participate in redox reactions or coordinate metal ions .

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine (CID 22352473)

- Molecular Formula : C₈H₉BrN₂

- Key Differences : Saturation of the 1,2,3,4-positions reduces aromaticity, increasing conformational flexibility. The absence of a carboxylic acid group limits its utility in interactions requiring acidic protons .

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight | Substituents | Solubility/Stability | Bioactivity Insights |

|---|---|---|---|---|

| 5-Bromo-1,7-naphthyridine-6-carboxylic acid | 253.10 g/mol | Br (5), COOH (6) | Limited data; polar solvents | Potential kinase inhibition |

| 5-Bromo-1,7-naphthyridine-3-carboxylic acid | 253.05 g/mol | Br (5), COOH (3) | Moderate aqueous solubility | Unknown; structural analog |

| 7-Methyl-8-oxo-5-phenyl derivative | 280.28 g/mol | Ph (5), Me (7), COOH (6), O (8) | Lipophilic; stable in DMSO | Anti-inflammatory activity |

| 5-Bromo-tetrahydro derivative | 213.08 g/mol | Br (5), saturated ring | High solubility in alcohols | CNS-targeting potential |

Key Observations :

Positional Isomerism : The 6-carboxylic acid group in the parent compound enhances hydrogen-bonding capacity compared to 3-carboxylic acid analogs, making it more suitable for interactions with polar binding pockets .

Substituent Effects : Aromatic groups (e.g., phenyl) at the 5-position improve target engagement through π-π stacking, while methyl groups at the 7-position reduce metabolic degradation .

Saturation : Tetrahydro derivatives exhibit improved blood-brain barrier penetration due to reduced planarity, but this comes at the cost of diminished aromatic interactions .

Biological Activity

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- (CAS No. 1049130-81-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

1,7-Naphthyridine-6-carboxylic acid, 5-bromo- features a naphthyridine core with a carboxylic acid functional group and a bromine substituent. The presence of these functional groups contributes to its biological activity by influencing its interactions with biological targets.

Biological Activity Overview

The biological activity of 1,7-naphthyridine derivatives has been investigated in several studies, focusing primarily on their antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of naphthyridine derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins.

The biological activity of 1,7-naphthyridine-6-carboxylic acid, 5-bromo- is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.

- Receptor Modulation : Some studies suggest that naphthyridines can modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various naphthyridine derivatives. The results indicated that compounds similar to 1,7-naphthyridine-6-carboxylic acid exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, demonstrating significant antibacterial effects.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 4 | Staphylococcus aureus |

| 2 | 8 | Escherichia coli |

| 3 | 16 | Pseudomonas aeruginosa |

Study 2: Anticancer Properties

In another investigation published in Cancer Letters, researchers explored the anticancer effects of naphthyridine derivatives on human cancer cell lines. The study found that treatment with these compounds led to a reduction in cell viability by up to 70% in certain cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12 | Caspase activation and DNA fragmentation |

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-1,7-naphthyridine-6-carboxylic acid?

The compound can be synthesized via:

- Hydrolysis of esters : Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate hydrolyzes in 1M NaOH at 95°C for 1 hour to yield 93% of the carboxylic acid .

- Oxidation of carbaldehydes : 7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carbaldehyde oxidizes with KMnO₄ in NaOH/ButOH at 20°C for 40 minutes to give the acid in 91% yield .

- Hydrogenolysis of benzyl esters : Benzyl esters (e.g., benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate) undergo Pd/C-catalyzed hydrogenolysis in MeOH/H₂O to yield the acid with 89% efficiency .

Q. How does solvent choice impact the reactivity of 5-bromo-1,7-naphthyridine-6-carboxylic acid in derivatization reactions?

Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane are optimal for reactions involving acid chlorides or amide couplings. For example, SOCl₂ in DMF efficiently converts the acid to its carbonyl chloride, which reacts with amines in dichloroethane to form carboxamides . Methanol and water mixtures are suitable for hydrogenolysis reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during ester hydrolysis?

Conflicting yields (e.g., 93% vs. 30% in similar hydrolysis reactions ) suggest sensitivity to:

- Base concentration : Higher NaOH concentrations (5M) at lower temperatures (20°C) may favor side reactions, reducing yields.

- Temperature and time : Elevated temperatures (95°C) with shorter reaction times (1 hour) enhance efficiency by accelerating hydrolysis while minimizing degradation . Systematic screening of NaOH concentration (1–5M), temperature (20–95°C), and reaction time (1–5 hours) is recommended.

Q. What strategies enable functionalization of 5-bromo-1,7-naphthyridine-6-carboxylic acid for medicinal chemistry applications?

Key approaches include:

- Carboxamide formation : Convert the acid to its carbonyl chloride (SOCl₂/DMF), then react with amines (e.g., α-methylbenzylamine) to generate bioactive analogs .

- Bromine utilization : The bromine substituent can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is limited. Methodological frameworks from aryl halide informer libraries (e.g., evaluating palladium catalysts or ligands ) could guide optimization.

Q. How can researchers reconcile contradictory data in synthetic protocols for naphthyridine derivatives?

Discrepancies in yields or reaction outcomes often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., phenylthio in ethyl 4-oxo-8-phenylthio-1,7-naphthyridine-3-carboxylate) may sterically hinder hydrolysis, leading to lower yields (30% vs. 93% in simpler esters ).

- Reagent purity : Trace impurities in starting materials (e.g., benzyl esters) can alter reaction pathways. Validate protocols using high-purity substrates and controlled conditions (e.g., inert atmosphere, anhydrous solvents).

Q. What analytical techniques are critical for characterizing 5-bromo-1,7-naphthyridine-6-carboxylic acid and its derivatives?

- NMR spectroscopy : Confirm regiochemistry and functional group conversion (e.g., ester → acid ).

- Mass spectrometry (MS) : Verify molecular weight and detect byproducts.

- X-ray crystallography : Resolve ambiguities in substitution patterns for complex derivatives .

Methodological Notes

- Synthetic Optimization : Prioritize stepwise variation of one parameter (e.g., temperature) while holding others constant to isolate yield-limiting factors.

- Data Validation : Cross-reference results with literature analogs (e.g., brominated pyridine derivatives ) to identify trends in reactivity.

- Safety : Handle brominated compounds in fume hoods due to potential toxicity (see H315/H319 hazard codes ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.